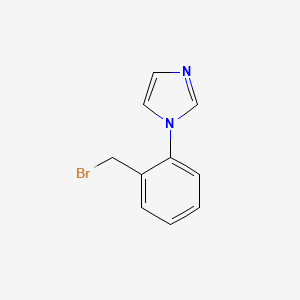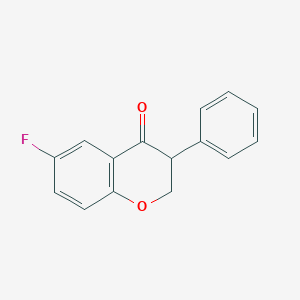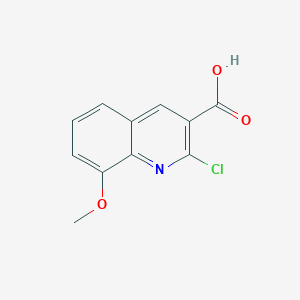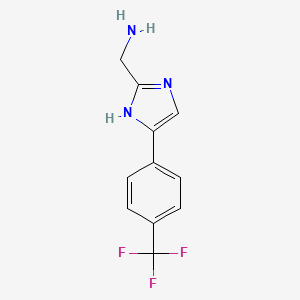
((2,6-Dimethoxybenzamido)methyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,6-Dimethoxybenzamido)methyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzamido moiety Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,6-Dimethoxybenzamido)methyl)boronic acid typically involves the reaction of 2,6-dimethoxybenzamide with a boronic acid derivative. One common method is to use a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, where the benzamido group is introduced via a nucleophilic substitution reaction . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
((2,6-Dimethoxybenzamido)methyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted benzamido derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ((2,6-Dimethoxybenzamido)methyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine
Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors and therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of ((2,6-Dimethoxybenzamido)methyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes by binding to their active sites . The compound’s benzamido moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
Methylboronic acid: Another boronic acid with a simpler structure, often used in cross-coupling reactions.
2,6-Diarylphenylboronic acids: Compounds with similar structural features and applications.
Uniqueness
((2,6-Dimethoxybenzamido)methyl)boronic acid is unique due to its combination of a boronic acid group with a benzamido moiety, which enhances its reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
CAS No. |
114627-27-9 |
|---|---|
Molecular Formula |
C10H14BNO5 |
Molecular Weight |
239.04 g/mol |
IUPAC Name |
[(2,6-dimethoxybenzoyl)amino]methylboronic acid |
InChI |
InChI=1S/C10H14BNO5/c1-16-7-4-3-5-8(17-2)9(7)10(13)12-6-11(14)15/h3-5,14-15H,6H2,1-2H3,(H,12,13) |
InChI Key |
SXURQNHWSSEFLG-UHFFFAOYSA-N |
Canonical SMILES |
B(CNC(=O)C1=C(C=CC=C1OC)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate](/img/structure/B11872290.png)


![N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11872299.png)
![(NZ)-N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B11872322.png)


![N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11872337.png)




